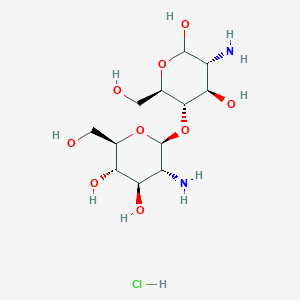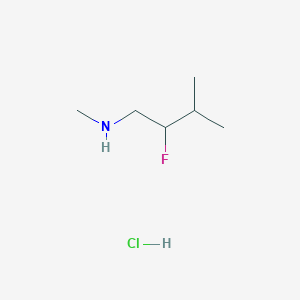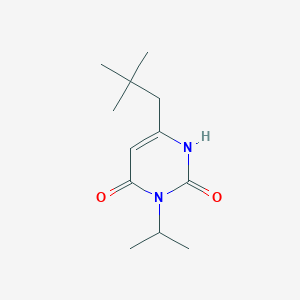
Chitobiose hydrochloride
説明
Chitobiose is a group of related disaccharides of β-1,4-linked glucosamine units . It is the condensed form of 4‐O‐(2‐amino‐2‐deoxy‐β‐D‐glucopyranosyl)‐2‐amino‐2‐deoxy‐D‐glucose and is an acetylation disaccharide found in chitin . It is formed by the depolymerization of chitin either enzymatically or chemically .
Synthesis Analysis
Chitobiose can be produced by the enzymatic hydrolysis of chitosan . The enzymatic hydrolysates consisted of chitobiose (65.63%) and chitotriose (32.48%) . Chitobiose and chitotriose were separated by a home-made cation ion exchange resin with hydrochloric acid solutions at different concentrations .
Molecular Structure Analysis
Chitobiose is the condensed form of 4‐O‐(2‐amino‐2‐deoxy‐β‐D‐glucopyranosyl)‐2‐amino‐2‐deoxy‐D‐glucose . It is a dimer comprised of glucosamine units linked by β-1,4 bonds .
Chemical Reactions Analysis
The enzymatic hydrolysis reaction of chitosan leads to the synthesis of chitobiose . The TLC analysis was used to determine the end point of the enzymatic hydrolysis reaction .
Physical And Chemical Properties Analysis
Chitobiose has a molecular weight of 340.33 . It is soluble in weak acid .
科学的研究の応用
Structural Analyses and Mechanism of Catalysis
Chitobiose hydrochloride is studied for its interaction with enzymes such as Chitinase A (ChiA). High-resolution structural analyses of ChiA mutants in the presence of this compound offer insights into the enzyme's catalytic mechanism. These studies reveal how the enzyme modifies chitobiose's structure during hydrolysis, contributing significantly to understanding enzymatic processes at a molecular level (Papanikolau et al., 2001).
Chitin Waste Bioconversion
This compound plays a role in the bioconversion of chitin waste, a significant biopolymer from the crustacean food industry. Studies have explored the efficiency of enzymes like ChiA in converting chitin into valuable products like N-acetyl glucosamine and chitobiose. This research has implications for sustainable waste management and the generation of commercially valuable byproducts from chitin waste (Songsiriritthigul et al., 2010).
Reporter Enzyme in Gene Fusions
This compound is involved in studies using N,N'-diacetylchitobiase (chitobiase) as a reporter enzyme for gene fusions. This enzyme, capable of hydrolyzing chitobiose to N-acetyl glucosamine, has been used as a tool to study gene expression in bacterial systems. Its specificity and stability make it an advantageous choice for genetic research (Kalabat et al., 1998).
Characterization of Novel Bacterial Chitinases
Research on chitinases from bacterial sources, which interact with this compound, has provided insights into their properties and potential industrial applications. Understanding these enzymes' interaction with this compound enhances knowledge about their utility in various industrial processes, including agriculture and medicine (Bhattacharya et al., 2007).
Investigating Chitinase Hydrolysis
Studies have focused on the differential hydrolysis of chitin and chitan by chitinases, which produce chitobiose as a byproduct. Such research aids in understanding the enzymatic breakdown of chitin, a vital component in various biological and environmental processes (Smucker & Warnes, 1989).
作用機序
Target of Action
Chitobiose hydrochloride primarily targets chitosanase, an enzyme that can degrade chitosan efficiently under mild conditions to prepare chitosan oligosaccharides . Chitosanase is a glycoside hydrolase (GH) family 46 enzyme .
Mode of Action
This compound interacts with its target, chitosanase, in an endolytic mode of action . This means it breaks the internal bonds of the chitosan molecule, leading to the production of chitosan oligosaccharides with a degree of polymerization mainly in the range of 2-4 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the degradation of chitosan. Chitosan is a linear polysaccharide consisting of randomly distributed N-acetyl-D-glucosamine units and D-glucosamine units linked by β-1,4-glycosidic bonds . The degradation products of chitosan are generally oligosaccharide with the degree of polymerization (DP) 2–10, named chitosan oligosaccharide (COS) .
Pharmacokinetics
After administration, this compound is rapidly absorbed, reaching peak concentrations in the serum after approximately 0.45 hours . It shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of this compound is between 0.32% and 0.52% .
Result of Action
The result of this compound’s action is the production of chitosan oligosaccharides (COSs), which possess better water solubility than chitosan and interesting biological activity . These COSs have wide application prospects in food, pharmaceutical, and cosmetic fields .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The chitosanase enzyme, which is the target of this compound, shows the maximal activity at pH 6.0 and 30 °C . It has a wide pH tolerance range, maintaining more than 70% activity in the pH range of 3–10 .
特性
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9.ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;/h3-12,15-20H,1-2,13-14H2;1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPINRIHPDKSA-ZRQXRZBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115350-24-8 | |
| Record name | Chitobiose Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(Propan-2-yl)-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484374.png)


![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)

